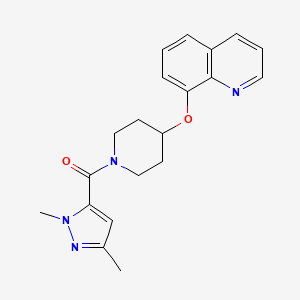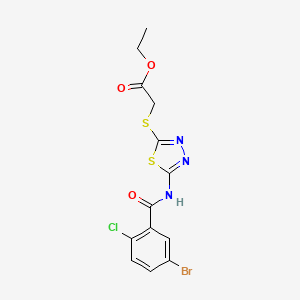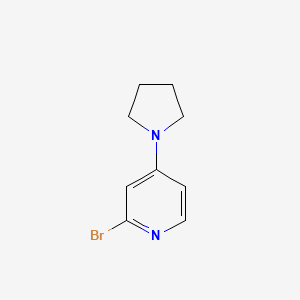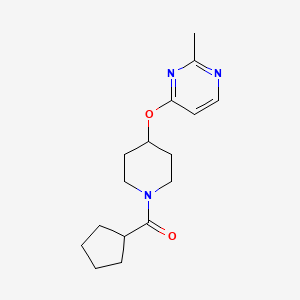![molecular formula C25H24FN3O3 B2566944 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea CAS No. 1022414-37-4](/img/structure/B2566944.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H24FN3O3 and its molecular weight is 433.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthetic Methodologies
Synthesis of Isoquinoline Derivatives
A study by Lal et al. (1990) highlights a novel one-pot method to create isoquinoline derivatives. This process involves the reaction of 1-(2-arylethyl)urea with malonic acid and phosphorus oxychloride.
Formation of Isoquinoline Alkaloids
Mujde, Özcan, and Balcı (2011) developed a new methodology for preparing isoquinoline alkaloids. Their approach involves converting methyl 2-(3-methoxy-3-oxopropyl)benzoate into a 3,4-dihydroisoquinolin-1(2H)-one derivative (Mujde et al., 2011).
Synthesis of Tetrahydroisoquinoline Derivatives
Harcourt and Waigh (1971) demonstrated the cyclization of 3,4-dimethoxybenzylaminoacetonitriles to yield 1,2-dihydroisoquinolin-4(3H)-ones, an essential structure in various isoquinoline compounds (Harcourt & Waigh, 1971).
Structural and Interaction Studies
Crystal Packing Influences
Choudhury, Nagarajan, and Row (2003) investigated the weak interactions in certain tetrahydroisoquinoline derivatives, examining how organic fluorine influences crystal packing (Choudhury et al., 2003).
Stereochemistry of Alkaloids
The stereochemistry of certain optically active salsoline and norlaudanosoline derivatives, involving similar structural moieties, was explored by Chrzanowska, Schönenberger, Brossi, and Flippen-Anderson (1987). Their research contributes to understanding the structural configurations relevant to similar compounds (Chrzanowska et al., 1987).
NMR and X-Ray Studies
The stereochemistry of 1-aryl-3-hydroxyisoquinolines was elucidated using NMR and X-ray diffraction techniques by Kălmăn, Argay, Sohár, Szabó, Fodor, and Bernáth (1986), providing valuable insights into the structural aspects of similar chemical entities (Kălmăn et al., 1986).
Biochemical and Pharmacological Investigations
P-Glycoprotein Imaging
Savolainen et al. (2015) synthesized and evaluated novel fluorine-18 labeled radiopharmaceuticals, including compounds structurally related to the query molecule, for studying P-glycoprotein function in the brain. This research contributes to understanding brain pharmacokinetics and P-glycoprotein's role in neurological diseases (Savolainen et al., 2015).
FLT3 Inhibitors in Cancer Research
Zhang et al. (2020) discovered new FLT3 inhibitors, including urea derivatives structurally similar to the query compound, for overcoming drug-resistant mutations in cancer treatment. Their research offers insights into targeted cancer therapy, especially in the context of FLT3 mutations (Zhang et al., 2020).
Antiproliferative Screening
Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, investigating their antiproliferative effects against various cancer cell lines. The structural similarity to the query compound underscores the importance of urea derivatives in cancer research (Perković et al., 2016).
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQKJDMAJZQJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2566865.png)
![N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2566866.png)

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)
![6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2566870.png)


![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)